

Methyl 5-bromo-2-hydroxynicotinate molecular weight

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Compound of Interest

Compound Name: Methyl 5-bromo-2-hydroxynicotinate

Cat. No.: B038631

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An In-Depth Technical Guide to **Methyl 5-bromo-2-hydroxynicotinate**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with **Methyl 5-bromo-2-hydroxynicotinate**. This valuable heterocyclic building block is a key intermediate in the synthesis of a variety of pharmacologically active compounds. This document provides an in-depth exploration of its core properties, validated synthesis and purification protocols, and its strategic application in modern drug discovery, grounded in established scientific principles and methodologies.

Core Physicochemical Properties

Methyl 5-bromo-2-hydroxynicotinate (CAS No: 120034-05-1) is a substituted pyridine derivative. The strategic placement of the bromine atom, hydroxyl group, and methyl ester on the pyridine ring makes it a versatile synthon for creating complex molecular architectures. The hydroxyl group can exist in tautomeric equilibrium with its corresponding pyridone form, a critical consideration for its reactivity.

The fundamental quantitative data for this compound are summarized below.

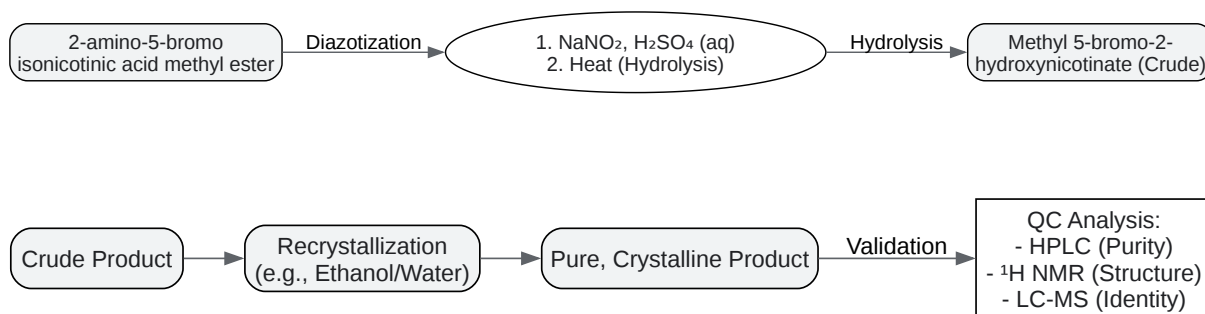
Property	Value	Source(s)
Molecular Weight	232.03 g/mol	[1][2][3]
Exact Mass	230.95311 Da	[3]
Molecular Formula	C ₇ H ₆ BrNO ₃	[1][2][3]
CAS Number	120034-05-1	[1]
Melting Point	181-183 °C	[3]
Boiling Point (Est.)	346.4 °C at 760 mmHg	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	3	[3]

Synthesis and Purification: A Validated Workflow

The synthesis of **Methyl 5-bromo-2-hydroxynicotinate** is not widely reported in peer-reviewed journals but is described in patent literature, highlighting its importance as a commercial intermediate. A common and effective strategy involves the diazotization of an amino-precursor followed by hydrolysis.

Synthetic Pathway Overview

The described method provides a reliable route starting from 2-amino-5-bromoisonicotinic acid methyl ester. The choice of a diazotization reaction is a classic and robust method in synthetic organic chemistry for converting an aromatic amine into a wide variety of functional groups; in this case, a hydroxyl group. The process is cost-effective and relatively straightforward to implement in a laboratory setting.[4]



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Caption: Workflow for product purification and quality control.

Protocol: Recrystallization

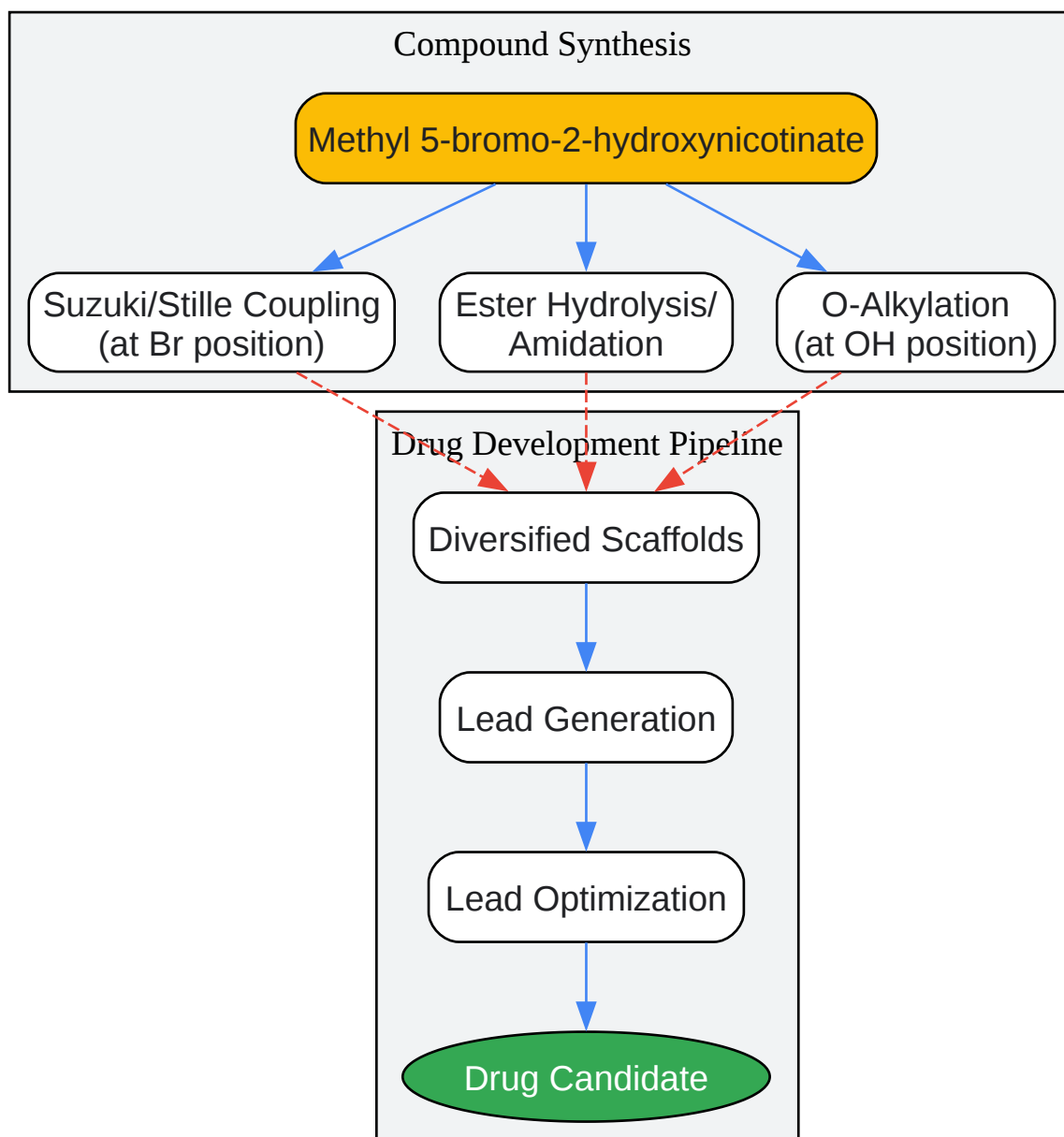
- Dissolve the crude solid in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture.
- If the solution has colored impurities, it can be treated with activated charcoal and hot-filtered.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Characterization: The identity and purity of the final product must be confirmed. Commercial suppliers provide access to characterization data, including NMR and mass spectrometry, which serve as a benchmark. [2][5]* ¹H NMR: To confirm the chemical structure.

- LC-MS: To confirm the molecular weight (identity) and assess purity.
- HPLC: To provide a quantitative measure of purity (e.g., >97%).

Applications in Drug Discovery

Methyl 5-bromo-2-hydroxynicotinate is not an active pharmaceutical ingredient itself but rather a high-value building block. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and site-selective modifications. Modern drug discovery relies on such versatile scaffolds to rapidly generate libraries of compounds for screening. [6]



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Caption: Role as a versatile building block in drug discovery.

- **Cross-Coupling Reactions:** The bromine atom at the C5 position is ideally suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern medicinal chemistry for exploring the chemical space around a core scaffold.
- **Ester Modification:** The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to form amides, a common functional group in many drugs, using standard peptide coupling reagents.
- **Hydroxyl Group Functionalization:** The hydroxyl group can be alkylated or acylated to further modify the molecule's properties, such as solubility, lipophilicity, and metabolic stability.

The strategic use of this intermediate enables the efficient construction of compound libraries, accelerating the identification of new therapeutic agents for a range of diseases. [6]

Safety and Handling

According to its Globally Harmonized System (GHS) classification, **Methyl 5-bromo-2-hydroxynicotinate** is considered to cause skin irritation. [3] Standard laboratory safety precautions should be followed.

- **Personal Protective Equipment (PPE):** Wear safety glasses, gloves, and a lab coat.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
- **Storage:** Keep in a cool, dry place in a tightly sealed container. [3]

References

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